1,4-dimethyl-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-9H-thioxanthen-9-one is a chemical compound with the molecular formula C15H12OS. It belongs to the thioxanthone family, which is known for its unique structural properties and diverse applications. Thioxanthones are heterocyclic compounds containing sulfur and oxygen atoms in their structure, making them valuable in various fields such as photochemistry, organic synthesis, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-9H-thioxanthen-9-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 1,4-dimethyl-2-(methylthio)benzene with sulfur in the presence of a Lewis acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxanthone to its corresponding thioxanthene derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1,4-Dimethyl-9H-thioxanthen-9-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-dimethyl-9H-thioxanthen-9-one involves its ability to absorb light and generate reactive intermediates. These intermediates can participate in various chemical reactions, such as polymerization and cross-linking. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
9H-Thioxanthen-9-one: The parent compound of 1,4-dimethyl-9H-thioxanthen-9-one, lacking the methyl groups at positions 1 and 4.
2,4-Diethyl-9H-thioxanthen-9-one: A derivative with ethyl groups instead of methyl groups, exhibiting different physical and chemical properties.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, offering different biological activities and solubility profiles.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at positions 1 and 4 can affect the compound’s electronic properties and steric hindrance, making it distinct from other thioxanthone derivatives .
Properties
CAS No. |
25942-61-4 |
---|---|
Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1,4-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12OS/c1-9-7-8-10(2)15-13(9)14(16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3 |
InChI Key |
LJNGVJDUUJJAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.